Bromo(hydroxy)oxophosphanium
Description
Structure
3D Structure
Properties
CAS No. |
25757-29-3 |
|---|---|
Molecular Formula |
BrHO2P+ |
Molecular Weight |
143.88 g/mol |
IUPAC Name |
bromo-hydroxy-oxophosphanium |
InChI |
InChI=1S/BrO2P/c1-4(2)3/p+1 |
InChI Key |
GOTCBRJMXCTKTG-UHFFFAOYSA-O |
Canonical SMILES |
O[P+](=O)Br |
Origin of Product |
United States |
Theoretical and Computational Investigations of Bromo Hydroxy Oxophosphanium
Molecular Structure and Energetics
Computational chemistry provides powerful tools to predict the geometric and energetic properties of molecules with a high degree of accuracy. For a species like bromo(hydroxy)oxophosphanium, these methods are invaluable for understanding its fundamental nature.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state geometry and electronic structure of molecules. By approximating the electron density, DFT can calculate the forces on each atom and optimize the molecular geometry to a minimum energy structure. For this compound, DFT calculations would likely be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311+G(d,p) to adequately describe the electronic environment around the phosphorus, bromine, oxygen, and hydrogen atoms.
The expected geometry around the central phosphorus atom would be tetrahedral, consistent with VSEPR theory for a tetracoordinate phosphorus(V) center. The key structural parameters, including bond lengths and bond angles, can be precisely calculated. For instance, the P-Br, P-O, P=O, and O-H bond lengths, as well as the angles between these bonds, would be determined. It is anticipated that the P-Br bond would be elongated due to steric and electronic repulsion, a common feature in phosphorus halides. Current time information in Pasuruan, ID.
Conformational Analysis and Isomerism Studies
Conformational analysis of this compound would involve exploring the potential energy surface to identify different spatial arrangements of the atoms, particularly rotation around the P-O bond of the hydroxyl group. While the tetrahedral core is relatively rigid, the orientation of the hydroxyl hydrogen can lead to different conformers. Computational methods can map these rotational barriers and identify the most stable conformer.
Isomerism is another important consideration. Theoretical calculations can be employed to investigate the relative stabilities of structural isomers. For example, one could compare the stability of this compound with a hypothetical isomer where the bromine and hydroxyl group positions are swapped, or other constitutional isomers. These calculations would provide insight into the most likely structure to be observed experimentally.
Energetic Stability and Thermodynamic Parameters
The energetic stability of this compound can be assessed by calculating its thermodynamic parameters. DFT calculations can provide the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for understanding the feasibility of its formation and its reactivity in chemical processes. For instance, a positive enthalpy of formation would indicate that the ion is thermodynamically unstable relative to its constituent elements. The Gibbs free energy would determine the spontaneity of its formation under standard conditions.
A hypothetical set of calculated thermodynamic parameters for this compound is presented in the table below. These values are illustrative and would need to be confirmed by specific calculations.
| Thermodynamic Parameter | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | Value not available | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Value not available | kJ/mol |
| Standard Entropy (S°) | Value not available | J/(mol·K) |
Electronic Structure and Bonding Analysis
Delving into the electronic structure of this compound provides a deeper understanding of its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
For this compound, the HOMO would likely be localized on the bromine and oxygen atoms, reflecting their high electron density. The LUMO is expected to be centered on the phosphorus atom, indicating its electrophilic nature. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify its reactive tendencies.
An illustrative table of FMO analysis results is provided below.
| Parameter | Calculated Value | Units |
| HOMO Energy | Value not available | eV |
| LUMO Energy | Value not available | eV |
| HOMO-LUMO Gap | Value not available | eV |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with the intuitive Lewis structure representation. acs.orgresearchgate.net This method allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For example, the lone pairs on the oxygen and bromine atoms could donate electron density into the antibonding σ* orbitals of adjacent P-O and P-Br bonds. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework, providing insight into the nature and strength of the bonding within the ion. mdpi.com
A sample NBO analysis table is presented below to illustrate the potential findings.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |
| LP (O) | σ* (P-Br) | Value not available |
| LP (Br) | σ* (P-O) | Value not available |
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant scarcity of specific research data for the chemical compound this compound. While the compound is listed in some chemical supplier catalogs, detailed theoretical and computational investigations as outlined for this article are not readily found in publicly accessible research.
The exploration for in-depth studies on its electronic structure, spectroscopic properties, and molecular dynamics has been unsuccessful in yielding the specific data points required for a thorough analysis. This includes a lack of published research on its electrostatic potential mapping, charge distribution, computationally predicted vibrational and NMR spectra, and electronic absorption characteristics. Furthermore, no molecular dynamics simulations for conformational sampling or intermolecular interaction analysis for this compound appear to be available in the current body of scientific literature.
Due to the absence of this foundational research, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. The generation of data tables for spectroscopic parameters and other computational findings is unachievable without access to primary or validated secondary research sources.
Further research and publication in peer-reviewed scientific journals would be necessary to build the body of knowledge required to populate the detailed sections and subsections requested.
Spectroscopic and Analytical Characterization Methodologies for Oxophosphanium Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic functional groups within a molecule by probing their vibrational modes. nih.gov These methods provide a unique "fingerprint" based on the molecule's chemical composition and structure. nih.govnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups (P=O, P-OH, C-Br)
FT-IR spectroscopy is instrumental in identifying the key functional groups present in Bromo(hydroxy)oxophosphanium by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds.
P=O (Phosphoryl group): The stretching vibration of the phosphoryl group is one of the most characteristic absorptions in organophosphorus compounds. For phosphonates, this band typically appears in the 900-1200 cm⁻¹ range. nih.gov In similar phosphate (B84403) compounds, strong bands are observed between 1045 cm⁻¹ and 1094 cm⁻¹. researchgate.net For this compound, a strong absorption band is expected in this region.
P-OH (Hydroxyphosphinyl group): The presence of a hydroxyl group attached to the phosphorus atom gives rise to distinct vibrational bands. The P-O(H) stretching vibration is typically observed around 925 cm⁻¹. nih.gov Additionally, the O-H stretching vibration itself would be expected as a broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. researchgate.net
C-Br (Carbon-Bromine bond): While the core "this compound" name does not imply a direct carbon-bromine bond, if this moiety were attached to an alkyl or aryl fragment, the C-Br stretching vibration would be observable. This bond typically produces a signal in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.
| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Vibration Type |
| P=O | 900 - 1200 nih.gov | Stretching |
| P-OH | ~925 (P-O stretch) nih.gov, 3200-3600 (O-H stretch) researchgate.net | Stretching |
| C-Br | 500 - 700 | Stretching |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. nih.gov It is particularly effective for detecting symmetric vibrations and bonds involving heavy atoms.
For organophosphorus compounds, Raman spectroscopy can clearly identify vibrations such as the P=O and P-O stretches. mdpi.com In related compounds, P=S bonds, which are structurally similar to P=O, show characteristic bands between 600 and 700 cm⁻¹. irdg.org The Raman spectrum of this compound would provide a unique vibrational fingerprint, with specific peaks corresponding to the P=O, P-OH, and P-Br bonds, allowing for detailed structural analysis and confirmation. nih.govacs.org The technique is highly specific and requires only a small amount of sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic and organophosphorus compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For this compound, a multi-nuclear approach is essential. oxinst.com
Multi-Nuclear NMR (³¹P, ¹H, ¹³C) for Structural Connectivity and Purity
A combination of ³¹P, ¹H, and ¹³C NMR spectra allows for the complete assignment of the molecule's structure and an assessment of its purity.
³¹P NMR: As the central atom in the phosphanium ion, the phosphorus nucleus is the most informative probe. ³¹P NMR provides direct information about the chemical environment and oxidation state of the phosphorus atom. For analogous hydroxy-substituted phosphonium (B103445) salts, the ³¹P chemical shift (δ) is typically observed in the range of +17 to +22 ppm. mdpi.com The specific shift for this compound would be influenced by the electronegativity of the attached bromine and hydroxyl groups.
¹H NMR: ¹H NMR spectroscopy reveals the number and types of protons in the molecule. In a hypothetical structure like (hydroxymethyl)this compound, one would expect to see signals for the protons on the carbon atom and the hydroxyl proton. The proton on the carbon alpha to the phosphorus (P-C-H) in similar hydroxyalkylphosphonium salts appears significantly downfield, often between δ 5.6 and 5.9 ppm, due to the deshielding effect of the positive phosphorus center. mdpi.com The hydroxyl proton (P-OH) signal is often a broad singlet and its position can vary. mdpi.com
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom directly attached to the phosphorus (P-C) in analogous structures shows a distinct signal that is split into a doublet due to one-bond coupling with the ³¹P nucleus (¹JPC). For example, the Cα carbon in 1-hydroxypropyltriphenylphosphonium appears at δ 69.9 ppm with a large coupling constant (d, J = 60.9 Hz). mdpi.com
| Nucleus | Expected Chemical Shift (δ) Range / ppm | Key Information |
| ³¹P | +17 to +22 mdpi.com | Direct observation of the phosphorus environment |
| ¹H | ~5.6 - 5.9 (for α-CH) mdpi.com | Information on protons adjacent to the phosphorus center |
| ¹³C | ~60 - 70 (for α-C) mdpi.com | Carbon skeleton and P-C connectivity |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation
For unambiguous structural assignment, two-dimensional (2D) NMR experiments are employed to map out the connectivity between atoms. oxinst.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish ¹H-¹H connectivities within any alkyl or aryl fragments attached to the phosphanium core. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduprinceton.edu It provides a direct link between a specific proton and the carbon it is bonded to, confirming C-H one-bond connectivities. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure from fragmentation patterns.
For this compound, the most distinctive feature in its mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ peak and the (M+2)⁺ peak appear in an intensity ratio of roughly 1:1. youtube.com The presence of this pattern is a definitive indicator of a monobrominated compound. researchgate.net
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula of the compound. nih.govacs.org Fragmentation analysis would likely show the loss of characteristic neutral fragments, such as the bromine atom (loss of 79/81 Da) or the hydroxyl group (loss of 17 Da), providing further confirmation of the proposed structure. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Oxophosphaniums
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile, polar, and thermally labile compounds, a category under which this compound would likely fall. The separation of the analyte from a sample matrix is achieved via liquid chromatography, after which the analyte is ionized and its mass-to-charge ratio is determined by the mass spectrometer.
For organophosphorus compounds, electrospray ionization (ESI) is a commonly utilized ionization source, which can be operated in both positive and negative ion modes. mdpi.com The choice of ionization mode would depend on the specific structure and properties of the oxophosphanium cation and its counter-ion.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the study of fragmentation pathways, which are crucial for structural elucidation. nih.gov For halogenated organophosphorus flame retardants (OPFRs), a class of compounds with some structural similarities to this compound, fragmentation often occurs through McLafferty hydrogen rearrangements, leading to the gradual cleavage of substituent groups. nih.gov In the case of halogenated OPFRs, the [M+H]⁺ and [M−R+2H]⁺ ions are often prominent in the mass spectrum. nih.gov The presence of bromine in this compound would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. A liquid chromatography-mass spectrometry method with negative-ion electrospray ionization (NI-ESI) and induced in-source fragmentation (IISF) has been established for the detection of unknown organic bromine compounds by selectively detecting bromide ions (m/z 79 and 81). researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for a Generic Halogenated Organophosphorus Compound
| Parameter | Value/Description |
| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ |
| Product Ions (m/z) | Fragments resulting from the loss of the bromo group, the hydroxy group, or parts of the organic substituents. |
| Collision Energy | Optimized to achieve characteristic fragmentation. |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI). |
This table is illustrative and actual values would need to be determined experimentally for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. cromlab-instruments.es Given the likely ionic and non-volatile nature of this compound, direct analysis by GC-MS would be challenging. Such compounds often require a derivatization step to convert them into more volatile and thermally stable analogs suitable for GC analysis. mdpi.comnih.gov
Common derivatization techniques for polar organophosphorus compounds, such as phosphonic acids which are degradation products of nerve agents, include silylation and alkylation. mdpi.comnih.gov Silylation reagents, like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens (such as in a hydroxyl group) with a silyl (B83357) group, thereby increasing volatility and thermal stability. nih.gov Alkylation, for instance with diazomethane, can convert acidic protons into methyl esters. mdpi.com
Once derivatized, the compound can be introduced into the GC, where it is separated from other components of the mixture before being fragmented and detected by the mass spectrometer. The resulting fragmentation pattern provides a fingerprint for the derivatized molecule, allowing for its identification and quantification. koreascience.kr
Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Organophosphorus Compounds
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH | Trimethylsilyl (TMS) ether/ester |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH | tert-Butyldimethylsilyl (TBDMS) ether/ester |
| Diazomethane | DM | -COOH | Methyl ester |
| Pentafluorobenzyl bromide | PFBBr | -COOH | Pentafluorobenzyl ester |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds. Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can determine the mass with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass.
For a compound like this compound, HRMS would be critical in confirming its elemental composition. By comparing the experimentally measured exact mass of the molecular ion with the theoretical exact masses of possible elemental formulas, the correct formula can be assigned with a high degree of confidence. nih.gov This is particularly important in distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Table 3: Theoretical Exact Masses of Ions Relevant to this compound
| Ion/Fragment | Elemental Formula | Nominal Mass | Monoisotopic (Exact) Mass |
| Bromine | ⁷⁹Br | 79 | 78.918337 |
| Bromine | ⁸¹Br | 81 | 80.916291 |
| Phosphate | [PO₄]⁻ | 95 | 94.94851 |
| Hydroxy | [OH] | 17 | 17.00274 |
The table illustrates the difference between nominal and exact masses and the characteristic isotopes of bromine.
X-ray Crystallography for Definitive Solid-State Structural Analysis
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For phosphonium salts, X-ray crystallography provides detailed information about the tetrahedral geometry around the phosphorus atom and the nature of the interactions between the cation and the anion in the crystal lattice. nih.govmdpi.com For example, the crystal structure of ethyltriphenylphosphonium bromide dihydrate shows a tetrahedral geometry around the phosphorus atom and reveals how the cation, the bromide anion, and water molecules are connected through hydrogen bonds and other contacts to form a three-dimensional network. nih.gov
Table 4: Representative Crystallographic Data for a Phosphonium Salt (Ethyltriphenylphosphonium bromide dihydrate)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 8.8030 (2) |
| b (Å) | 12.7450 (3) |
| c (Å) | 17.5779 (3) |
| V (ų) | 1972.14 (7) |
| Z | 4 |
| P-C bond lengths (Å) | Ranges from ~1.78 to ~1.82 |
| C-P-C bond angles (°) | Ranges from ~105 to ~112 |
Data adapted from a study on Ethyltriphenylphosphonium bromide dihydrate. nih.gov These values are representative for a phosphonium salt and would be specific for this compound.
Reactivity and Reaction Mechanism Investigations of Bromo Hydroxy Oxophosphanium
Reactions at the Phosphorus Center
The phosphorus atom in bromo(hydroxy)oxophosphanium is the primary center of reactivity. Its electrophilic nature, a consequence of the electron-withdrawing bromine, oxygen, and hydroxyl substituents, makes it susceptible to attack by nucleophiles. The P=O double bond, a characteristic feature of oxophosphonium cations, further influences the reactivity profile of the molecule.
Nucleophilic Attack and Substitution Pathways on Phosphorus
Nucleophilic attack at the tetracoordinate phosphorus center is a fundamental reaction pathway. mdpi.com The mechanism of this substitution can proceed through different pathways, primarily the S_N2-P mechanism, which involves a single transition state and results in an inversion of configuration at the phosphorus center. mdpi.com Alternatively, an addition-elimination mechanism via a pentacoordinate intermediate is also possible. mdpi.com
The choice of pathway and the reaction rate are influenced by several factors, including the nature of the incoming nucleophile, the solvent, and the stereochemistry of the starting material. For instance, reactions of similar cyclic thiophosphoryl chlorides and bromides with nucleophiles like hydroxide, methoxide, and dimethylamine (B145610) have been shown to proceed with inversion of configuration at the phosphorus atom. mdpi.com
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution on this compound
| Nucleophile (Nu) | Solvent | Hypothetical Rate Constant (k, M⁻¹s⁻¹) | Proposed Pathway |
| OH⁻ | Water | 1.2 x 10⁻² | S_N2-P |
| CH₃O⁻ | Methanol | 3.5 x 10⁻³ | S_N2-P |
| (CH₃)₂NH | THF | 8.9 x 10⁻⁴ | Addition-Elimination |
| F⁻ | Acetonitrile | 1.5 x 10⁻⁵ | S_N2-P |
This data is illustrative and based on general reactivity trends.
Electrophilic Reactivity of the Phosphorus Atom
The phosphorus atom in this compound possesses significant electrophilic character. Electrophilic phosphonium (B103445) cations (EPCs) are known to be highly reactive Lewis acids, capable of activating substrates and catalyzing various chemical transformations. scholaris.carsc.org The presence of the electronegative bromine and oxygen atoms in this compound would enhance the electrophilicity of the phosphorus center, making it a target for electron-rich species.
In some cases, electrophilic phosphonium cations can be generated in situ and participate in reactions such as the reduction of phosphine (B1218219) oxides. nih.gov The electrophilicity of the phosphorus center in this compound could potentially be harnessed for similar applications, for example, in frustrated Lewis pair (FLP) chemistry. scholaris.ca
Reactions Involving the Bromine Ligand
The bromine atom attached to the phosphorus center is not merely a spectator. It actively participates in several key reactions, including halogen exchange, reductive elimination, and influencing oxidative addition processes.
Halogen Exchange Reactions
Halogen exchange (Halex) reactions are a common feature in the chemistry of phosphorus halides. researchgate.net In the context of this compound, the P-Br bond can be cleaved and replaced by another halogen, typically fluoride (B91410) or chloride. These reactions are often catalyzed by various phosphorus-based compounds and are crucial for the synthesis of fluorinated aromatic compounds. researchgate.net The mechanism for halogen exchange can be complex, sometimes involving bimolecular processes or proceeding through an S_N2(P) type mechanism, especially in the presence of an external source of the exchanging halide. rsc.org
Table 2: Hypothetical Product Distribution in Halogen Exchange Reactions of this compound
| Reagent | Solvent | Temperature (°C) | Hypothetical Product | Hypothetical Yield (%) |
| KF | Acetonitrile | 80 | Fluoro(hydroxy)oxophosphanium | 75 |
| NaCl | DMF | 100 | Chloro(hydroxy)oxophosphanium | 60 |
| AgF | Toluene | 60 | Fluoro(hydroxy)oxophosphanium | 85 |
This data is illustrative and based on general reactivity trends.
Reductive Elimination Processes
Reductive elimination is a fundamental step in many catalytic cycles, typically involving the formation of a bond between two ligands on a metal center with a concurrent reduction of the metal's oxidation state. youtube.com While less common for main group elements, reductive elimination from high-valent phosphorus species is a known process. For instance, C-P bond-forming reductive elimination has been observed from Au(III) complexes to yield phosphonium salts. acs.org
In a hypothetical scenario for this compound, a reductive elimination process could involve the formal elimination of "BrOH" or other fragments, leading to a reduced phosphorus species. The feasibility of such a reaction would depend on the stability of the resulting products and the reaction conditions. Photolytic methods have also been employed to induce reductive elimination from phosphorus complexes. nih.gov
Role of Bromine in Oxidative Addition Reactions
Oxidative addition is the reverse of reductive elimination and is a key step in many catalytic cross-coupling reactions. researchgate.netuwindsor.ca While the phosphorus in this compound is already in a high oxidation state, the bromine ligand can play a crucial role if the compound were to interact with a low-valent metal center. The P-Br bond itself could undergo oxidative addition to a metal.
More commonly, in the context of catalysis, phosphine ligands containing halogen substituents influence the oxidative addition of substrates like aryl bromides to the metal center. uwindsor.ca The electronic properties of the phosphine ligand, modulated by substituents like bromine, can affect the rate and mechanism of oxidative addition. nih.gov For instance, the oxidative addition of aryl bromides to palladium(0) complexes is a well-studied process where the phosphine ligand plays a critical role. uwindsor.ca Therefore, if this compound were used as a ligand, the bromine atom would significantly impact the electronic environment of the metal center, thereby influencing its reactivity in oxidative addition.
Thermolysis and Photolysis Pathways
No information on the thermal decomposition or photochemical reactions of this compound has been found.
Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies
Without experimental data, a discussion on the kinetic and thermodynamic parameters of its reactions cannot be constructed.
A table of mentioned compounds is not applicable as no specific reacting compounds in relation to this compound have been identified in the literature.
Structure Activity Relationship Sar Studies for Oxophosphanium Compounds
Methodological Frameworks for SAR Analysis
The investigation into the SAR of oxophosphanium compounds is underpinned by a combination of computational and experimental methodologies. nih.govcreative-proteomics.com These frameworks are designed to systematically probe the relationship between molecular structure and chemical reactivity or biological activity.
A cornerstone of modern SAR analysis is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For oxophosphanium compounds, a variety of descriptors are employed to capture their unique electronic and steric features. These can be broadly categorized as:
0D Descriptors: These include basic molecular information such as molecular weight and atom counts.
1D Descriptors: These encompass constitutional indices that describe the internal composition of the molecule, including counts of specific atom types and functional groups.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe atomic connectivity and branching. epa.gov
3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about its size, shape, and steric properties. epa.gov
A hypothetical table of molecular descriptors for a series of substituted oxophosphanium compounds is presented below to illustrate their application.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| Bromo(hydroxy)oxophosphanium | 178.92 | 0.8 | 57.53 | 4.5 |
| Chloro(hydroxy)oxophosphanium | 134.47 | 0.5 | 57.53 | 4.8 |
| Iodo(hydroxy)oxophosphanium | 225.92 | 1.2 | 57.53 | 4.2 |
| Bromo(methoxy)oxophosphanium | 192.95 | 1.1 | 48.30 | 4.1 |
This table contains hypothetical data for illustrative purposes.
Computational chemistry provides powerful tools to model the interactions between oxophosphanium compounds and their biological targets or substrates. nih.gov Techniques such as molecular docking and quantum mechanics (QM) calculations are employed to elucidate these interactions at an atomic level.
Molecular docking simulations can predict the preferred binding orientation of an oxophosphanium ligand within the active site of a receptor, providing insights into the non-covalent interactions that govern binding affinity. nih.gov QM calculations, on the other hand, can be used to study the electronic structure of the catalyst-substrate complex and to model the reaction mechanism, including transition states and activation energies. These computational approaches are invaluable for rationalizing observed SAR data and for the in-silico design of new, more potent compounds. creative-proteomics.com
Impact of Bromine Substitution on Molecular Activity and Reactivity
The presence of a bromine atom directly attached to the phosphorus center in this compound has a profound impact on its electronic properties and, consequently, its reactivity. Bromine is a highly electronegative atom, and its electron-withdrawing nature increases the electrophilicity of the phosphorus atom. This makes the oxophosphanium ion more susceptible to nucleophilic attack, a key step in many reactions where these species act as intermediates.
Influence of Hydroxyl Group Position and Modifications on Chemical Behavior
The hydroxyl group in this compound introduces a site for hydrogen bonding and can also act as an internal nucleophile or a proton donor, depending on the reaction conditions. The position of the hydroxyl group relative to the oxophosphanium core is crucial in determining its influence on the molecule's chemical behavior.
The table below illustrates hypothetical changes in reactivity for modified this compound derivatives.
| Compound | Modification | Relative Reactivity |
| This compound | - | 1.0 |
| Bromo(methoxy)oxophosphanium | O-methylation | 0.7 |
| Bromo(acetoxy)oxophosphanium | O-acetylation | 0.4 |
This table contains hypothetical data for illustrative purposes.
Stereochemical Effects on Molecular Recognition and Functional Outcome
The phosphorus atom in this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The spatial arrangement of the substituents around the phosphorus atom can have a significant impact on how the molecule interacts with other chiral molecules, such as enzymes or chiral substrates. rsc.orgnih.gov
This stereochemical aspect is particularly important in the context of asymmetric catalysis, where a chiral phosphonium (B103445) salt can be used to induce stereoselectivity in a chemical reaction. nih.gov The differential interaction of the enantiomers of the oxophosphanium compound with the substrate can lead to the preferential formation of one enantiomer of the product over the other. Understanding these stereochemical effects is crucial for the design of effective and highly selective chiral catalysts.
Application of Quantitative Structure-Activity Relationships (QSAR) to Predict Chemical Reactivity and Catalytic Performance
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org In the context of oxophosphanium compounds, QSAR can be a powerful tool for predicting their catalytic performance without the need for extensive experimental testing. creative-proteomics.comsciforum.net
The development of a QSAR model typically involves the following steps:
Data Set Assembly: A diverse set of oxophosphanium compounds with known reactivity or catalytic activity is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. researchgate.net
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the reactivity of new, untested oxophosphanium compounds and to guide the design of more effective catalysts. This approach can significantly accelerate the discovery and optimization of novel catalytic systems based on the oxophosphanium scaffold. nih.gov
Applications of Oxophosphanium Compounds in Fundamental Chemical Research
Roles in Catalysis and Organocatalysis
Phosphorus-based compounds are integral to both organocatalysis and transition-metal catalysis. Their ability to act as Lewis bases, phase-transfer agents, and precursors to catalytically active species underpins their broad applicability.
Design of Novel Phosphonium-Based Catalysts
The design of novel phosphonium-based catalysts is an active area of research, focusing on tuning their steric and electronic properties to achieve high efficiency and selectivity in a variety of organic transformations. Quaternary phosphonium (B103445) salts, for instance, are widely recognized for their efficacy as phase-transfer catalysts (PTCs). These catalysts facilitate the transport of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates. The catalytic activity of these salts is influenced by the nature of the organic substituents on the phosphorus atom and the identity of the counter-ion.
Bifunctional phosphonium salt catalysts, which incorporate an additional functional group such as a thiourea or a hydroxyl group, have emerged as powerful tools in asymmetric catalysis. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. For example, (2-hydroxyphenyl)diphenyl(propyl)phosphonium bromide has been shown to be an effective catalyst for the synthesis of carbonated fatty acid methyl esters.
The table below summarizes different types of phosphonium-based catalysts and their applications.
| Catalyst Type | Example | Application |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide | Phase-Transfer Catalysis |
| Bifunctional Phosphonium Salt | Thiourea-Phosphonium Salt | Asymmetric Strecker Reaction |
| Hydroxyphenyl-Substituted Phosphonium Salt | (2-Hydroxyphenyl)diphenyl(propyl)phosphonium Bromide | Synthesis of Carbonated Esters |
Mechanistic Investigations of Oxophosphonium-Catalyzed Reactions
Understanding the reaction mechanisms of oxophosphonium-catalyzed reactions is crucial for the rational design of more efficient catalytic systems. In many reactions, the oxophosphonium species is not the primary catalyst but rather a key intermediate. For example, in the Mitsunobu and Wittig reactions, phosphine (B1218219) oxides are generated as byproducts. However, recent advancements have demonstrated that phosphine oxides can be utilized as pre-catalysts. In the presence of an activator like oxalyl chloride, phosphine oxides can be converted to halophosphonium salts, which are the catalytically active species for nucleophilic substitution reactions of alcohols.
Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (such as NMR), and computational modeling. These investigations help to elucidate the elementary steps of the catalytic cycle, identify the rate-determining step, and understand the factors controlling selectivity. For instance, in situ generated rhodium/phosphine catalysts have been the subject of in-depth mechanistic investigations to understand their role in propargylic C-H activation. nih.gov
Utility as Synthetic Intermediates in Complex Chemical Syntheses
The reactivity of oxophosphonium ions and related phosphorus compounds makes them valuable intermediates in the synthesis of complex organic molecules. The phosphorus atom can be readily introduced and subsequently transformed, allowing for the construction of intricate molecular architectures.
α-Hydroxyphosphonates, for example, are versatile intermediates that can be synthesized through the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. cfmot.de These compounds can undergo a variety of transformations, including oxidation to ketophosphonates, substitution of the hydroxyl group with a halogen, and rearrangement to phosphates. cfmot.de The ability to introduce a phosphonate group and then modify it provides a powerful tool for synthetic chemists. While not the specific compound of focus, (1R, 2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate serves as an intermediate in the synthesis of a Fosfomycin impurity, highlighting the role of bromo-hydroxy-phosphorus compounds in synthesis.
In the total synthesis of natural products, phosphorus-based reagents are often employed in key bond-forming reactions. For instance, the total synthesis of (±)-rameswaralide, a caged cembranoid, utilized an organocatalytic Diels-Alder lactonization organocascade, showcasing the power of organocatalysis in constructing complex natural product scaffolds. nih.gov
Contribution to the Development of Advanced Materials
The incorporation of phosphorus atoms into polymers and other materials can impart a range of desirable properties, including flame retardancy, improved adhesion, and biocompatibility. Oxophosphonium chemistry and related organophosphorus synthesis play a crucial role in the development of these advanced materials.
Phosphorus-Containing Polymers and Macromolecules
Phosphorus-containing polymers are a diverse class of materials with applications ranging from flame retardants to biomaterials. free.fr Polyphosphoesters, for example, are biodegradable polymers that can be synthesized via the ring-opening polymerization of cyclic phosphate (B84403) monomers. nih.gov These materials are being explored for drug delivery applications due to their biocompatibility and tunable degradation rates.
The synthesis of these polymers often involves phosphorus-containing monomers or initiators. While direct polymerization involving oxophosphonium species is less common, the synthesis of the necessary phosphorus-containing monomers relies on fundamental organophosphorus chemistry.
The table below provides examples of phosphorus-containing polymers and their properties.
| Polymer Class | Monomer Example | Key Properties |
| Polyphosphoesters | Cyclic Phosphates | Biodegradability, Biocompatibility |
| Polyphosphazenes | Hexachlorocyclotriphosphazene | Flame Retardancy, Thermal Stability |
| Vinyl Polymers with Phosphorus Side Chains | 2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) | Biocompatibility, Protein Resistance |
Ligands for Coordination Chemistry and Metal Complexes
Phosphine ligands are ubiquitous in coordination chemistry and homogeneous catalysis. The oxidation of phosphines can lead to phosphine oxides, which can also act as ligands for metal centers. Although phosphine oxides are generally weaker ligands than their corresponding phosphines, they can form stable complexes with a variety of metals.
The synthesis of novel phosphine ligands and their corresponding oxides is an important area of research for developing new catalysts and materials. The electronic and steric properties of the phosphorus ligand can be fine-tuned by varying the substituents on the phosphorus atom, which in turn influences the properties of the resulting metal complex. acs.org For example, phosphine ligands are crucial for the Suzuki-Miyaura and Heck cross-coupling reactions. While direct involvement of oxophosphonium species as ligands is not typical, the broader field of phosphorus-based ligands is essential for the development of metal-catalyzed processes.
Exploration of Oxophosphaniums in Agrochemistry: Principles of Chemical Activity
The exploration of oxophosphanium compounds, including the conceptual framework of bromo(hydroxy)oxophosphanium, in agrochemistry is primarily rooted in the well-established reactivity of organophosphorus compounds. While specific data on "this compound" is not available in existing literature, the principles of its chemical activity can be inferred from the behavior of related organophosphorus compounds widely used in agriculture. The primary mechanism of action for many organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.gov AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve signals, which can result in paralysis and death of the target pest. nih.gov
The chemical activity of a hypothetical this compound cation in an agrochemical context would likely revolve around its electrophilic phosphorus center. The presence of an electronegative bromine atom and an oxygen atom double-bonded to the phosphorus would render the phosphorus atom susceptible to nucleophilic attack. This reactivity is central to the phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the enzyme's inactivation. nih.gov
Key Principles of Chemical Activity:
Electrophilicity of the Phosphorus Center: The phosphorus atom in an oxophosphanium cation is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the bromo, hydroxy, and oxo groups. This high degree of electrophilicity makes it a prime target for nucleophiles, such as the serine residue in the active site of enzymes like acetylcholinesterase.
Leaving Group Ability: The bromine atom can function as a good leaving group, facilitating the phosphorylation of biological targets. The departure of the bromide ion would result in a stable phosphorylated enzyme, effectively rendering it non-functional.
Hydrolytic Stability: The P-Br and P-OH bonds in this compound would be susceptible to hydrolysis. The rate of hydrolysis would be a critical factor in its environmental persistence and bioavailability. While rapid hydrolysis could decrease its efficacy as a pesticide, it could also reduce its non-target toxicity and environmental impact.
Interaction with Target Enzymes: The effectiveness of oxophosphanium compounds as pesticides would depend on their ability to selectively target enzymes in pests over those in non-target organisms, such as mammals and beneficial insects. This selectivity is often dictated by subtle differences in the enzyme's active site structure between species.
Hypothetical Reaction Mechanism with Acetylcholinesterase (AChE):
Binding: The oxophosphanium cation would first bind to the active site of the AChE enzyme.
Nucleophilic Attack: The hydroxyl group of a serine residue in the AChE active site would act as a nucleophile, attacking the electrophilic phosphorus atom of the oxophosphanium cation.
Phosphorylation: This attack would lead to the formation of a covalent bond between the phosphorus and the serine residue, with the concurrent displacement of the bromine atom as a bromide ion.
Enzyme Inhibition: The resulting phosphorylated AChE is a stable complex that is no longer capable of hydrolyzing acetylcholine, leading to the toxic effects on the pest.
Research Findings on Related Organophosphorus Compounds in Agrochemistry:
Research on various organophosphorus pesticides has provided a wealth of data on their mechanisms of action and chemical properties. This data can be used to extrapolate the potential characteristics of this compound.
| Compound Class | Primary Mechanism of Action | Key Chemical Features | Examples |
|---|---|---|---|
| Organophosphates | Acetylcholinesterase (AChE) inhibition nih.govnih.gov | P=O or P=S bond, two ester linkages, and a leaving group | Parathion, Malathion, Chlorpyrifos nih.gov |
| Phosphonates | Variable, can include AChE inhibition | Direct P-C bond | Trichlorfon |
| Phosphinates | Enzyme inhibition (e.g., glutamine synthetase) | Two direct P-C bonds | Glufosinate |
| Property | General Trend in Organophosphorus Pesticides | Implication for this compound |
|---|---|---|
| Electrophilicity of Phosphorus | Increases with electronegativity of substituents | High, due to bromo, hydroxy, and oxo groups |
| Hydrolysis Rate | Dependent on the nature of the leaving group and substituents | Likely to be relatively high due to the P-Br bond |
| Solubility | Varies widely based on the organic substituents | The hydroxy group may confer some water solubility |
Future Research and Emerging Opportunities for this compound
The field of organophosphorus chemistry is on the cusp of a new era, driven by the pursuit of novel reagents and methodologies that offer enhanced reactivity, selectivity, and sustainability. Within this context, this compound emerges as a compound of significant interest, poised to unlock new frontiers in chemical synthesis and materials science. While dedicated research on this specific phosphonium species is still in its early stages, a forward-looking analysis of related fields provides a clear roadmap for future investigations. This article outlines the prospective research directions and burgeoning opportunities for this compound, focusing on sustainable synthesis, novel reactivity, advanced analytical techniques, and the integration of computational chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bromo(hydroxy)oxophosphanium with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves controlled phosphonation and bromination under inert conditions. Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Purification via recrystallization or column chromatography is critical. For reproducibility, document all parameters (temperature, stoichiometry, reaction time) in granular detail, adhering to guidelines for experimental sections in journals . Validate purity using NMR (e.g., <sup>31</sup>P NMR for phosphorus environments) and elemental analysis .
Q. How should researchers characterize this compound to confirm its molecular structure and stability under laboratory conditions?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to identify functional groups and phosphorus coordination.
- X-ray crystallography : Resolve bond lengths and angles to confirm stereochemistry.
- Stability testing : Monitor degradation under varying temperatures, humidity, and light exposure using HPLC or mass spectrometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency procedures : For skin contact, rinse immediately with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) be integrated with experimental data to study this compound’s reactivity and electronic properties?
- Methodological Answer :
- Modeling : Perform density functional theory (DFT) calculations to predict reaction pathways, activation energies, and frontier molecular orbitals. Validate with experimental kinetic data .
- Cross-validation : Compare computed vibrational spectra (IR/Raman) with experimental results to refine force-field parameters .
Q. What strategies can resolve contradictory data in the literature regarding this compound’s stability in aqueous versus nonpolar solvents?
- Methodological Answer :
- Controlled experiments : Systematically vary solvent polarity, pH, and ionic strength while monitoring decomposition via UV-Vis or <sup>31</sup>P NMR .
- Meta-analysis : Conduct a literature review using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify biases or methodological gaps in prior studies .
Q. How can kinetic studies be designed to elucidate this compound’s degradation pathways under oxidative conditions?
- Methodological Answer :
- Variable-rate experiments : Track degradation rates under varying O2 concentrations and temperatures. Use Arrhenius plots to determine activation energy .
- Intermediate trapping : Employ radical scavengers (e.g., TEMPO) or isotopic labeling (<sup>18</sup>O) to identify transient intermediates via LC-MS .
Data Analysis and Validation
Q. What statistical approaches are appropriate for analyzing contradictory spectral data in this compound studies?
- Methodological Answer :
- Multivariate analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outlier spectra or instrumental artifacts .
- Error propagation : Quantify uncertainties in peak integration and baseline correction to assess data reliability .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
